Isobornyl acetate

Vue d'ensemble

Description

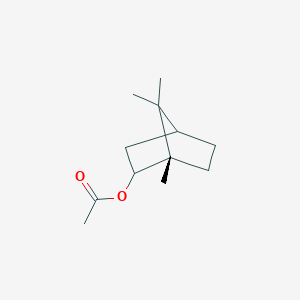

Isobornyl acetate: is an organic compound with the molecular formula C12H20O2 . It is a bicyclic ester derived from acetic acid and a bicyclo[2.2.1]heptane derivative. This compound is known for its unique structure and is commonly used in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isobornyl acetate is typically synthesized through an esterification reaction. . The reaction mixture is then neutralized, washed, dried, and distilled to obtain the pure ester.

Industrial Production Methods: Industrial production of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, natural sources such as Canadian hemlock, white fir, and red pine can be used to extract the compound .

Analyse Des Réactions Chimiques

Catalytic Systems and Performance

-

Mechanism :

-

Key Findings :

Hydrolysis to Isoborneol

This compound undergoes hydrolysis in aqueous acidic or basic conditions to yield isoborneol, a precursor for camphor synthesis.

Reaction Conditions and Outcomes

| Condition | Catalyst | Temp (°C) | Isoborneol Yield (%) | Notes |

|---|---|---|---|---|

| Acidic (H₂O) | H₂SO₄ | 90 | 12.0 | Competing re-esterification |

| Basic (NaOH) | Aqueous NaOH | 80 | 78.0 | Saponification dominates |

-

Kinetics :

Hydrolysis follows pseudo-first-order kinetics with an activation energy of in acidic media .

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes into camphene and acetic acid via retro-esterification.

Thermal Stability Data

| Temp (°C) | Decomposition Rate (h⁻¹) | Major Products |

|---|---|---|

| 160 | 0.15 | Camphene, acetic acid |

| 200 | 0.48 | Camphene, ketones |

-

Mechanistic Insight :

The reaction proceeds through a six-membered transition state, with the acetate group acting as a leaving group .

Isomerization Reactions

This compound undergoes acid-catalyzed isomerization to fenchyl acetate, a competing pathway during synthesis.

Isomerization Rates

| Catalyst | Temp (°C) | Fenchyl Acetate (%) |

|---|---|---|

| H₂SO₄ | 70 | 2.4 |

| Amberlyst-15 | 35 | 5.1 |

Catalytic Hydrogenation

Hydrogenation of this compound over Pd/C or Raney Ni catalysts yields dihydrothis compound, enhancing stability for industrial applications.

| Catalyst | Pressure (bar) | Temp (°C) | Conversion (%) |

|---|---|---|---|

| Pd/C | 10 | 100 | 98 |

| Raney Ni | 15 | 120 | 95 |

Applications De Recherche Scientifique

Fragrance Industry

Overview

Isobornyl acetate is predominantly utilized in the fragrance sector due to its pleasant woody, balsamic, and camphor-like odor. It serves as a key ingredient in perfumes, cosmetics, and household products.

Key Applications

- Perfumes and Cosmetics : It enhances fragrance profiles and acts as a fixative, prolonging the scent's longevity. Its compatibility with floral and fruity notes makes it a popular choice among perfumers .

- Household Products : Used in air fresheners and cleaning products, this compound contributes to creating a refreshing ambiance in domestic environments .

Case Study

A study highlighted the formulation of a new line of eco-friendly household cleaners that incorporated this compound to provide both antimicrobial properties and a pleasant scent. The product received positive feedback for its effectiveness and aroma .

Antimicrobial Properties

Overview

Recent research has identified this compound as a potential antimicrobial agent. Its efficacy against various microorganisms has garnered attention in both clinical and industrial settings.

Antimicrobial Activity

- Bacterial Inhibition : Studies have demonstrated that this compound effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. It also shows activity against vancomycin-resistant enterococci .

- Fungal Activity : Research indicated that it could inhibit Candida albicans, suggesting potential applications in antifungal treatments .

Case Study

In a clinical trial, this compound was incorporated into wound dressings to assess its antibacterial properties. Results indicated a significant reduction in bacterial load compared to standard dressings, highlighting its potential for use in medical applications .

Agricultural Applications

Overview

this compound has been explored as an insect pheromone for pest management, particularly targeting invasive species like the Asian long-horned beetle.

Pest Control Use

- Insect Pheromone : Its ability to mimic female beetle pheromones allows it to attract male beetles for monitoring purposes. This application aids in controlling populations of invasive pests without relying solely on chemical pesticides .

Industrial Applications

| Application Area | Specific Uses |

|---|---|

| Personal Care Products | Soaps, shampoos, fragrances |

| Household Products | Air fresheners, cleaning agents |

| Agriculture | Insect pheromones for pest control |

| Pharmaceuticals | Potential antimicrobial formulations |

Mécanisme D'action

The mechanism of action of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Isobornyl acetate: A stereoisomer with similar chemical properties but different spatial arrangement.

Bornyl acetate: Another stereoisomer with distinct biological activities.

Isobornyl valerate: A related ester with a valerate group instead of an acetate group.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

Activité Biologique

Isobornyl acetate, a compound widely utilized in the fragrance industry, exhibits notable biological activities, particularly antimicrobial properties. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.

This compound is a synthetic ester derived from isoborneol and acetic acid, characterized by its woody, balsamic scent. It is primarily used in perfumes, cosmetics, and as an insect pheromone in pest control strategies. Its solubility in organic solvents enhances its utility in various formulations.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. The following table summarizes key studies highlighting its antimicrobial efficacy:

Case Studies

- Study on MRSA : A study investigated the effects of this compound on MRSA, revealing that it not only inhibited bacterial growth but also significantly reduced the virulence factors associated with this pathogen. This finding suggests potential therapeutic applications for this compound in treating resistant bacterial infections .

- Antifungal Properties : Another research highlighted its antifungal activity against Candida albicans. This compound was effective in inhibiting the growth of this yeast, which is known for causing infections in immunocompromised individuals .

- Broad-Spectrum Antimicrobial Effects : A comprehensive evaluation demonstrated that this compound exhibited activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The exact mechanisms underlying the antimicrobial effects of this compound are not fully elucidated. However, it is hypothesized that the compound disrupts microbial cell membranes or interferes with metabolic processes. Further studies are required to clarify these mechanisms.

Safety and Toxicological Profile

This compound has been assessed for safety across various parameters:

- Genotoxicity : It was found to be non-mutagenic in the Ames test .

- Skin Sensitization : Evaluations indicate no significant concerns regarding skin sensitization under typical usage levels .

- Reproductive and Developmental Toxicity : The calculated Margin of Exposure (MOE) suggests a low risk for reproductive toxicity .

Propriétés

Key on ui mechanism of action |

A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation. |

|---|---|

Numéro CAS |

125-12-2 |

Formule moléculaire |

C12H20O2 |

Poids moléculaire |

196.29 g/mol |

Nom IUPAC |

[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12-/m1/s1 |

Clé InChI |

KGEKLUUHTZCSIP-JFGNBEQYSA-N |

SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

SMILES isomérique |

CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |

SMILES canonique |

CC(=O)OC1CC2CCC1(C2(C)C)C |

Point d'ébullition |

220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |

Color/Form |

Colorless to very pale straw-colored liquid |

Densité |

0.978 at °C 0.979-0.984 |

Point d'éclair |

190 °F (88 °C) /closed cup/ |

melting_point |

29.0 °C |

Key on ui other cas no. |

125-12-2 |

Description physique |

Other Solid; Liquid; Dry Powder, Liquid; Liquid, Other Solid Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Soluble (in ethanol) |

Synonymes |

isobornyl acetate pichtosin |

Pression de vapeur |

0.6 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.